N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide
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Overview
Description
N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrimidine ring substituted with a pyrrolidine moiety, which is known for its significant pharmacological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide typically involves the reaction of 2-chloropyrimidine with pyrrolidine, followed by further modifications. The reaction is often carried out in the presence of trifluoroacetic acid, which acts as a catalyst . The reaction mixture is then precipitated by pouring into water, filtered, washed, and dried under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents .
Scientific Research Applications
N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and receptor modulator.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine moiety enhances the compound’s ability to bind to these targets, leading to the modulation of their activity . This interaction can result in the inhibition of enzyme activity or the activation of receptor pathways, depending on the specific target involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with pharmacological activity, such as:
- 2-(pyrrolidin-1-yl)pyrimidine
- 4-(pyrrolidin-1-yl)benzonitrile
Uniqueness
N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both the pyrimidine and benzamide moieties allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C22H23N5O |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H23N5O/c1-16-15-20(27-13-5-6-14-27)26-22(23-16)25-19-11-9-18(10-12-19)24-21(28)17-7-3-2-4-8-17/h2-4,7-12,15H,5-6,13-14H2,1H3,(H,24,28)(H,23,25,26) |
InChI Key |
VAAKHIDPVGTDLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)N4CCCC4 |
Origin of Product |
United States |
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